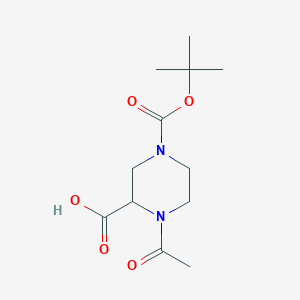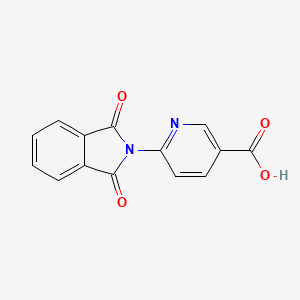
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid
Vue d'ensemble
Description
The compound “6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid” is a complex organic molecule. It contains an isoindole group, which is a type of heterocyclic compound . The isoindole group is attached to a pyridine ring, another type of heterocycle, via a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. It includes an isoindole group, which is a bicyclic structure containing a five-membered ring fused to a six-membered ring . Attached to this is a pyridine ring, a six-membered ring containing one nitrogen atom .Applications De Recherche Scientifique
Chemical Synthesis and Reactions
Synthesis of Angular Isoindole Derivatives : Secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides react with ortho-formylbenzoic acid, leading to angular isoindole derivatives, including 6,12-diones. X-ray structural analysis and dynamic NMR are used to characterize these molecules (Vasilin et al., 2015).
Deprotonation and Conformational Stability : Studies on dicarboxylic acids, including derivatives of 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid, explore their deprotonation behavior and conformational stability, highlighting the importance of weak interactions in stabilizing specific molecular conformers (Barooah et al., 2008).
Domino Reactions in Benzothieno[2,3-c]pyridine Synthesis : Domino reactions involving cyclization of 1,3-isoindolinediones produce previously unknown benzothieno[2,3-c]pyridines and isoindol derivatives (Tolkunov et al., 2012).
Polymer and Material Science
Catalytic Activity of Substituted Carboxylates : The synthesis of optically pure 6-(4-alkyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine-2-carboxylates and their formation of stable complexes with Cu(II) ions are investigated for their potential catalytic activities (Drabina et al., 2010).
Novel Polyhydrazides Synthesis : Synthesis of novel polyhydrazides from diacids including derivatives of this compound, examining their solubility, thermal properties, and conversion into polyoxadiazoles (Vakili et al., 2012).
Biomedical Research
- Heparanase Inhibitory Activity : A class of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids, including related compounds, are described as potent inhibitors of the enzyme heparanase, displaying significant inhibitory activity and selectivity, as well as anti-angiogenic effects (Courtney et al., 2004).
Analyse Biochimique
Biochemical Properties
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including protein kinase CK2, which is a serine/threonine protein kinase involved in numerous cellular processes . The interaction between this compound and protein kinase CK2 results in the inhibition of the enzyme’s activity, thereby affecting downstream signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with protein kinase CK2 can lead to alterations in cell proliferation and apoptosis, highlighting its potential as a therapeutic agent in cancer treatment . Additionally, this compound has been observed to affect the expression of genes involved in metabolic pathways, further emphasizing its role in cellular regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of protein kinase CK2, leading to enzyme inhibition . This binding interaction is facilitated by the compound’s isoindole and pyridine moieties, which form hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of protein kinase CK2 activity, resulting in persistent changes in cellular function and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits protein kinase CK2 activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits . These findings underscore the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound has been shown to affect the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to alterations in cellular energy production and metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. Additionally, the compound’s distribution is influenced by its physicochemical properties, such as solubility and membrane permeability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . Additionally, post-translational modifications and targeting signals may direct the compound to specific organelles, such as the mitochondria or nucleus, further influencing its biochemical effects.
Propriétés
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-12-9-3-1-2-4-10(9)13(18)16(12)11-6-5-8(7-15-11)14(19)20/h1-7H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEWPRQFGVRVSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B1401005.png)
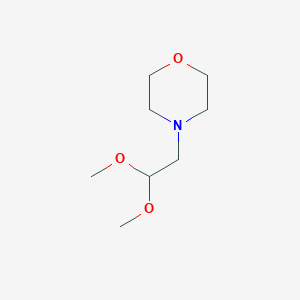
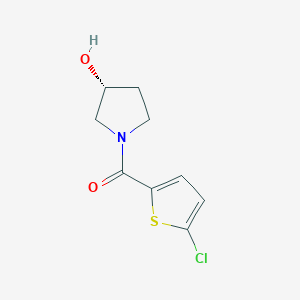
![1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1401012.png)
![(3AS,8aS)-Octahydro-pyrrolo[3,2-b]azepin-5-one](/img/structure/B1401014.png)
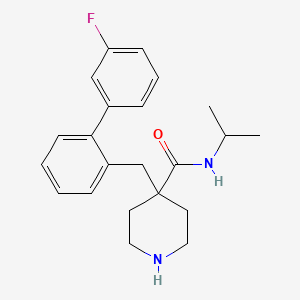
![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1401017.png)
![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1401018.png)
![Isopropyl 3-oxo-2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)oxy]butanoate](/img/structure/B1401020.png)
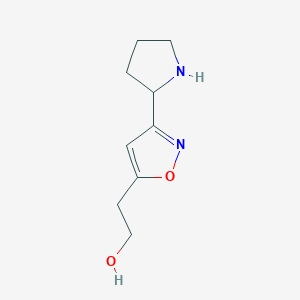
![2-Cyclohexyl-5,6-dimethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1401023.png)
![3-[4-(2-Amino-pyridin-4-yl)-1H-pyrazol-3-yl]-pyrrolidine-1-sulfonic acid dimethylamide](/img/structure/B1401024.png)

